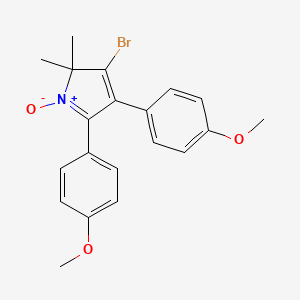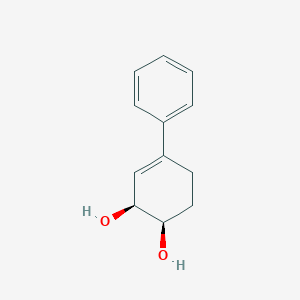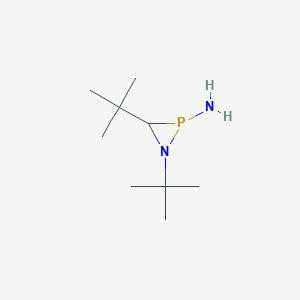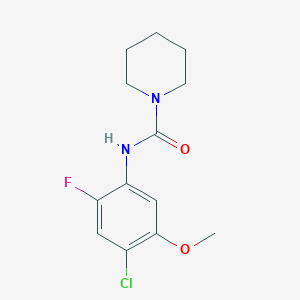![molecular formula C14H18O5S B14374341 3-[3-(Benzenesulfonyl)-2-hydroperoxypropyl]cyclopentan-1-one CAS No. 90823-91-9](/img/structure/B14374341.png)
3-[3-(Benzenesulfonyl)-2-hydroperoxypropyl]cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Benzenesulfonyl)-2-hydroperoxypropyl]cyclopentan-1-one is a chemical compound with the molecular formula C15H18O4S It is characterized by the presence of a benzenesulfonyl group attached to a hydroperoxypropyl chain, which is further connected to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Benzenesulfonyl)-2-hydroperoxypropyl]cyclopentan-1-one typically involves multiple steps, starting with the preparation of the benzenesulfonyl precursor. One common method involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride. This intermediate is reacted with a suitable hydroperoxypropyl derivative under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and subsequent reactions under optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Benzenesulfonyl)-2-hydroperoxypropyl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be oxidized to form corresponding peroxides or ketones.
Reduction: Reduction of the sulfonyl group can yield sulfinyl or sulfhydryl derivatives.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Scientific Research Applications
3-[3-(Benzenesulfonyl)-2-hydroperoxypropyl]cyclopentan-1-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(Benzenesulfonyl)-2-hydroperoxypropyl]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The hydroperoxy group can generate reactive oxygen species (ROS), leading to oxidative stress in biological systems. The benzenesulfonyl group may interact with cellular proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(Benzenesulfonyl)-2-hydroxypropyl]cyclopentan-1-one
- 3-[3-(Benzenesulfonyl)-2-methoxypropyl]cyclopentan-1-one
- 3-[3-(Benzenesulfonyl)-2-aminopropyl]cyclopentan-1-one
Uniqueness
3-[3-(Benzenesulfonyl)-2-hydroperoxypropyl]cyclopentan-1-one is unique due to the presence of the hydroperoxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90823-91-9 |
|---|---|
Molecular Formula |
C14H18O5S |
Molecular Weight |
298.36 g/mol |
IUPAC Name |
3-[3-(benzenesulfonyl)-2-hydroperoxypropyl]cyclopentan-1-one |
InChI |
InChI=1S/C14H18O5S/c15-12-7-6-11(8-12)9-13(19-16)10-20(17,18)14-4-2-1-3-5-14/h1-5,11,13,16H,6-10H2 |
InChI Key |
WAPSBASHTGAYOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC1CC(CS(=O)(=O)C2=CC=CC=C2)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidin-1-yl)butanamide](/img/structure/B14374267.png)
![5-(Methoxycarbonyl)-2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14374272.png)

![1-(1,4-Dimethyl-2,3,7-trioxabicyclo[2.2.1]hept-5-en-5-yl)ethan-1-one](/img/structure/B14374282.png)
![1-Nitrobicyclo[3.3.1]nonane-2,9-dione](/img/structure/B14374283.png)


![1,1'-[(2,4,6-Trinitro-1,3-phenylene)bis(oxy)]bis(3-nitrobenzene)](/img/structure/B14374297.png)
![N-[2-(4-Chlorophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide](/img/structure/B14374301.png)

![2-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]ethan-1-ol](/img/structure/B14374313.png)
![3-{[3-(2,6-Dimethylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol](/img/structure/B14374319.png)
